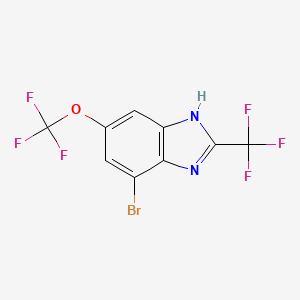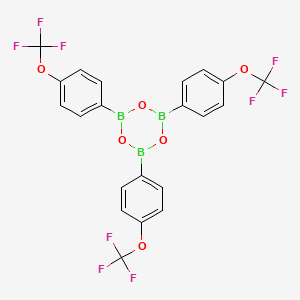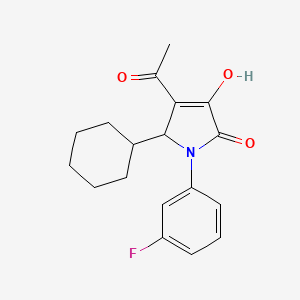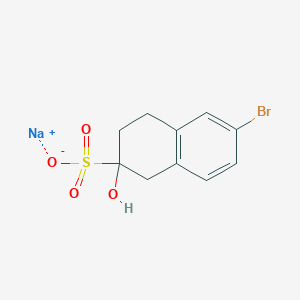
sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonate group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate typically involves the bromination of 2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 6-bromo-2-oxo-3,4-dihydro-1H-naphthalene-2-sulfonate.
Reduction: Formation of 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Sodium diphenylamine-4-sulfonate: Another sulfonate derivative with different substituents on the aromatic ring.
3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: A quinoline derivative with similar structural features.
Uniqueness
Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrNaO4S |
|---|---|
Peso molecular |
329.14 g/mol |
Nombre IUPAC |
sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H11BrO4S.Na/c11-9-2-1-8-6-10(12,16(13,14)15)4-3-7(8)5-9;/h1-2,5,12H,3-4,6H2,(H,13,14,15);/q;+1/p-1 |
Clave InChI |
UZLJRVOPIWJNLE-UHFFFAOYSA-M |
SMILES canónico |
C1CC(CC2=C1C=C(C=C2)Br)(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


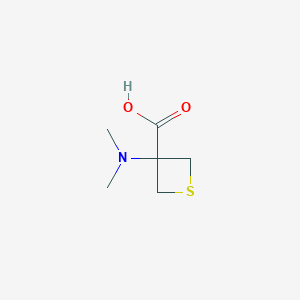
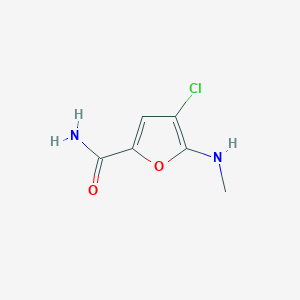
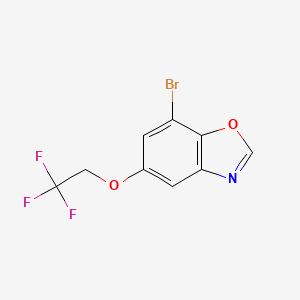
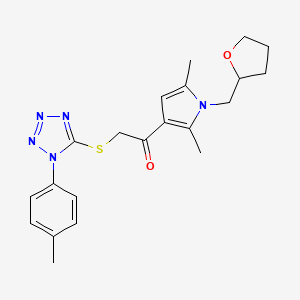
![2-Amino-6-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12860174.png)
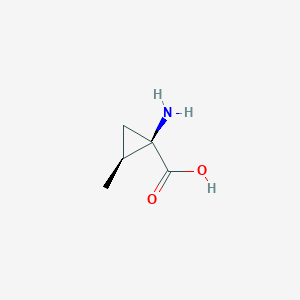
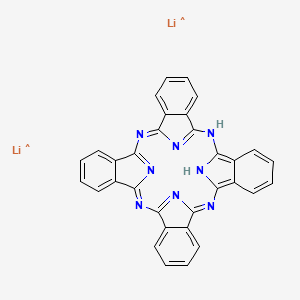

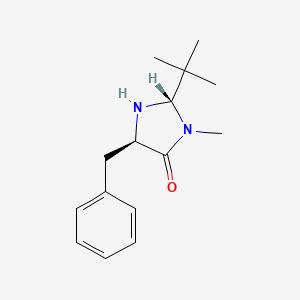
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
